2-[(4-Chlorophenyl)sulfanyl]-1,3-thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNS2/c10-7-1-3-8(4-2-7)13-9-11-5-6-12-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTZXBVPRSJIAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=NC=CS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302974 | |
| Record name | 2-[(4-Chlorophenyl)thio]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73120-23-7 | |
| Record name | 2-[(4-Chlorophenyl)thio]thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73120-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Chlorophenyl)thio]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Chlorophenyl Sulfanyl 1,3 Thiazole and Derivatives
General Strategies for 1,3-Thiazole Ring Formation
The 1,3-thiazole ring is a common scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. nih.gov These strategies often involve the cyclization of acyclic precursors containing the necessary nitrogen, sulfur, and carbon atoms.
The most fundamental and widely used method for synthesizing the 1,3-thiazole ring is the Hantzsch thiazole (B1198619) synthesis, first reported in the 19th century. researchgate.netresearchgate.net This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing reagent, such as thiourea (B124793) or its derivatives. researchgate.net The mechanism begins with the nucleophilic attack of the sulfur atom from the thioamide onto the carbon bearing the halogen in the α-halocarbonyl compound. pharmaguideline.com This initial S-alkylation forms an intermediate that subsequently undergoes cyclization via the nitrogen atom attacking the carbonyl carbon, followed by a dehydration step to yield the aromatic thiazole ring. pharmaguideline.com
This venerable reaction has been updated with numerous variations, including catalyst-free and solvent-free conditions, to improve efficiency and environmental friendliness. organic-chemistry.org For instance, the Hantzsch condensation of 2-bromoacetophenones with thiourea can proceed to completion in seconds without a catalyst to produce 2-aminothiazoles in good yields. organic-chemistry.org
Table 1: Examples of Hantzsch Thiazole Synthesis
| α-Halocarbonyl Compound | Thio-Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Bromo-1-(4-chlorophenyl)ethanone | Thiosemicarbazide | Ethyl acetate, Room Temp. | 1-[5-(4-chlorophenyl)thiazol-2-yl]hydrazine hydrobromide | researchgate.net |
| Phenacyl Bromide | 4-Substituted Thiosemicarbazides | Ethyl acetate, Room Temp. | 4-Substituted-2-(hydrazinyl)thiazol-3-ium bromide | researchgate.net |
| α-Bromoacetophenones | Thiourea | Solvent-free | 2-Amino-4-arylthiazoles | organic-chemistry.org |
| Chloroacetone | Thioamide | N/A | Substituted Thiazole | rsc.org |
While the direct reaction of a thioamide and an acid chloride is not a standard one-step method for thiazole ring formation, acid chlorides can be utilized in multi-component reactions to build the thiazole scaffold. One such approach involves the reaction of an acyl chloride with ammonium (B1175870) thiocyanate (B1210189), amino acids, and an alkyl bromide, facilitated by a Fe₃O₄@ZrO₂-SO₃H catalyst in water. rsc.org This method assembles the thiazole ring from several simple components in a single pot.
Another related transformation is the Regel-type transition-metal-free direct C-2 aroylation of pre-formed thiazoles with acid chlorides, catalyzed by N,N-dimethyl-4-aminopyridine (DMAP). organic-chemistry.org However, it is crucial to note that this is a functionalization reaction of an existing thiazole ring rather than a ring formation method.
Bases play a critical role in many thiazole synthesis protocols by facilitating deprotonation and promoting nucleophilic attack and cyclization steps. In the Hantzsch synthesis, a weak base is often used to neutralize the hydrohalic acid generated during the reaction. More sophisticated approaches utilize bases to generate reactive intermediates.
For example, a base-induced cyclization of active methylene (B1212753) isocyanides (like tosylmethyl isocyanide) with methyl arenecarbodithioates provides an efficient route to 4,5-disubstituted thiazoles. organic-chemistry.org Another powerful method involves the use of a strong base, such as potassium tert-butoxide (t-BuOK), to effect the ring-opening and reconstruction of imidazo[2,1-b] researchgate.netorganic-chemistry.orgingentaconnect.comthiadiazoles into imidazo[2,1-b]thiazole (B1210989) derivatives. rsc.org Copper-catalyzed C-H arylation of heterocycles also employs bases like lithium tert-butoxide in conjunction with the metal catalyst to facilitate the reaction. organic-chemistry.org
The application of microwave irradiation has significantly enhanced the efficiency of thiazole synthesis. nih.gov Microwave-assisted organic synthesis (MAOS) often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods.
The Hantzsch synthesis and its variations are particularly amenable to microwave conditions. For example, a domino alkylation-cyclization reaction between propargyl bromides and thioureas can be performed under microwave irradiation to afford 2-aminothiazoles in high yields within minutes. organic-chemistry.org Similarly, primary and secondary alcohols can be converted into 2-amino-1,3-thiazoles in a one-pot, microwave-assisted process using trichloroisocyanuric acid (TCCA) and thiourea. organic-chemistry.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Thiazole Synthesis
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Advantage | Reference |
|---|---|---|---|---|
| Domino Alkylation-Cyclization | Several hours | Few minutes | Drastic time reduction, high yields | organic-chemistry.org |
| Alcohol to 2-Aminothiazole (B372263) | Multi-step, long hours | One-pot, ~25 minutes | Procedural simplicity, speed | organic-chemistry.org |
| Endothiopeptide Cyclization | N/A | Irradiation | Enables direct conversion | organic-chemistry.org |
Functionalization Approaches at the 2-Position of the 1,3-Thiazole Ring
To synthesize the target molecule, 2-[(4-Chlorophenyl)sulfanyl]-1,3-thiazole, a pre-formed thiazole ring must be functionalized at the C2 position. The electron-deficiency at this position makes it susceptible to nucleophilic attack, especially when a suitable leaving group is present. pharmaguideline.com
The most direct and efficient method to introduce the 4-chlorophenylsulfanyl group onto the thiazole ring is through a metal-catalyzed cross-coupling reaction. This strategy typically involves the reaction of a 2-halo-1,3-thiazole (e.g., 2-bromo-1,3-thiazole) with 4-chlorothiophenol (B41493).
Palladium-catalyzed C–S cross-coupling is a robust method for forming aryl thioether bonds. nih.gov Catalytic systems often consist of a palladium source (like Pd(OAc)₂) and a phosphine (B1218219) ligand. Research has shown that even simple monophosphine ligands can effectively promote these reactions, sometimes at room temperature, using a soluble base. nih.gov The general inactivity of palladium catalysts in the presence of thiols can be a challenge, but ligand design and reaction optimization have led to highly effective protocols. nih.gov
Copper-catalyzed reactions provide an alternative, often more economical, approach. organic-chemistry.org Copper(I) or Copper(II) salts can catalyze the coupling of thiols with aryl halides. organic-chemistry.orgsci-hub.se For instance, the synthesis of 2-(arylthio)-1H-imidazoles has been achieved using a copper(II) acetylacetonate (B107027) catalyst under microwave irradiation, demonstrating the utility of copper in forming C-S bonds with heterocycles. rsc.org
While thiourea is a cornerstone reagent for forming 2-aminothiazoles via the Hantzsch synthesis, its use to directly install a 2-(arylthio) group is not a standard procedure. Such a transformation would likely require a more convoluted, multi-step sequence, making the direct C-S coupling with the corresponding thiophenol the preferred synthetic route.
Table 3: Catalytic Systems for C-S Cross-Coupling Reactions
| Catalyst System | Reactants | General Conditions | Product Type | Reference |
|---|---|---|---|---|
| Palladium / Monophosphine Ligand | Aryl Halide, Thiol | Soluble base, Room Temp. | Aryl Thioether | nih.gov |
| Copper Iodide (CuI) / Base | Aryl Iodide, Heterocycle | Base (e.g., LiOtBu) | Arylated Heterocycle | organic-chemistry.org |
| Copper(II) Acetylacetonate (Cu(acac)₂) | Heterocycle Precursor, Aryl Halide | Microwave irradiation | 2-(Arylthio)imidazole | rsc.org |
| Palladium(II) Acetate (Pd(OAc)₂) | Benzothiazole (B30560), Thiophene | Oxidant (e.g., Ag₂CO₃) | Cross-Coupled Heterocycles | rsc.org |
Incorporation of the 4-Chlorophenyl Moiety
The introduction of the 4-chlorophenylthio group onto the 1,3-thiazole core is a critical step in the synthesis of the target compound. This can be accomplished through various means, including nucleophilic substitution and metal-catalyzed cross-coupling reactions.
One effective and environmentally conscious approach involves the reaction of dithiocarbamates with α-halocarbonyl compounds. bepls.com In a general sense, a salt of a dithiocarbamic acid can react with an appropriate α-halocarbonyl in a refluxing aqueous medium to yield 2-(alkylsulfanyl)thiazoles. bepls.com For the specific synthesis of this compound, this would conceptually involve a precursor such as a 4-chlorophenyl-substituted dithiocarbamate.
Another prominent method is the cross-coupling of a pre-formed thiazole ring with a sulfur-containing coupling partner. The reaction of a 2-halothiazole, such as 2-bromothiazole, with 4-chlorothiophenol represents a direct route. These reactions are often facilitated by a catalyst, commonly based on copper or palladium, to enable the C-S bond formation. For instance, copper(I) iodide (CuI) has been effectively used to catalyze the C-S cross-coupling of thiols with aryl halides under microwave irradiation, suggesting a viable pathway for this transformation. rsc.org
Advanced strategies also include nickel-catalyzed cross-coupling reactions, which can proceed under mild conditions. For example, NiCl2(dppf) has been used as a catalyst for the cross-coupling of 2-methylthiobenzo[d]thiazoles with organoaluminum reagents, demonstrating the utility of nickel catalysis in forming C-C bonds adjacent to a sulfur-bearing thiazole, a principle that extends to C-S bond formation. rsc.org
Table 1: Selected Methodologies for the Incorporation of an Arylthio Moiety
| Precursor 1 | Precursor 2 | Catalyst/Reagents | Conditions | Product Type |
|---|---|---|---|---|
| Dithiocarbamate | α-Halocarbonyl Compound | None | Reflux in Water | 2-(Alkylsulfanyl)thiazole bepls.com |
| 2-(4-Bromophenyl)-benzothiazole | Aryl/Aliphatic Thiol | CuI, K2CO3 | Microwave, 80°C | 2-(Aryl/Alkylthio)-phenyl-benzothiazole rsc.org |
| 2-Halothiazole | 4-Chlorothiophenol | Pd(0) or Cu(I) catalyst | Varies | This compound |
Regioselective Synthesis and Advanced Methodologies
Regioselectivity is paramount in the synthesis of substituted thiazoles to ensure the correct placement of functional groups on the heterocyclic ring. The Hantzsch thiazole synthesis, a foundational method, involves the condensation of an α-haloketone with a thioamide. pharmaguideline.com The specific choice of reactants in the Hantzsch synthesis dictates the substitution pattern of the resulting thiazole. To regioselectively obtain a 2-substituted thiazole, the substituent must be present on the thioamide precursor.
For the synthesis of this compound, a direct Hantzsch approach is less common than post-cyclization functionalization. However, advanced methodologies have been developed to control regioselectivity with high precision. Palladium-catalyzed cross-coupling reactions are particularly noteworthy for their regioselective nature. For instance, starting with 2,4-dibromothiazole, a Pd(0)-catalyzed reaction with an organozinc nucleophile can selectively substitute the bromine at the C2 position. nih.gov This 2-substituted 4-bromothiazole (B1332970) can then undergo further functionalization at the C4 position. nih.gov This high degree of control allows for the specific construction of complex, multi-substituted thiazoles.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions and often improving yields. The use of microwave irradiation in C-S cross-coupling reactions, for example, can reduce reaction times from hours to minutes. rsc.org Furthermore, ultrasound assistance has been shown to enhance lipase-catalyzed synthesis of 2,4-disubstituted thiazoles, representing a green and sustainable approach. nih.gov
Derivatization Strategies to Obtain Related Thiazole Structures
Once the this compound core is synthesized, it can serve as a scaffold for further chemical modifications to generate a library of related compounds. The reactivity of the thiazole ring allows for substitution at the C4 and C5 positions. pharmaguideline.com
Electrophilic substitution reactions, such as halogenation or sulfonation, typically occur at the C5 position, which is the most electron-rich carbon in the thiazole ring. pharmaguideline.com The presence of an electron-donating group at the C2 position can further activate the ring towards electrophilic attack. Conversely, the proton at the C2 position is the most acidic and can be removed by a strong base like an organolithium reagent, creating a nucleophilic center for reaction with various electrophiles. pharmaguideline.com
Derivatization can also be achieved by modifying a pre-functionalized thiazole. For example, a 2-aryl-4-(chloromethyl)thiazole can be treated with nucleophiles like potassium cyanide (KCN) or potassium thiocyanate (KSCN) to introduce cyano or thiocyanato groups at the 4-position. nih.gov Similarly, a thiazole with an ester group at the C4 position can be reduced to the corresponding alcohol, which can then be converted to other functional groups like an azide. nih.gov
These derivatization strategies are crucial for structure-activity relationship (SAR) studies in medicinal chemistry, allowing for the fine-tuning of a molecule's biological properties.
Table 2: Examples of Derivatization Reactions on Thiazole Scaffolds
| Starting Thiazole Derivative | Reagent(s) | Position of Reaction | Resulting Functional Group |
|---|---|---|---|
| 4-(Chloromethyl)thiazole | KCN | C4-methyl | Nitrile nih.gov |
| 4-(Chloromethyl)thiazole | KSCN | C4-methyl | Thiocyanate nih.gov |
| 4-(Ethoxycarbonyl)thiazole | LiAlH4 | C4 | Alcohol nih.gov |
| 4-(Hydroxymethyl)thiazole | MsCl, NaN3 | C4-methyl | Azide nih.gov |
Biological Activity Spectrum and Mechanistic Investigations
Antimicrobial Activity Research
The compound has been the subject of studies to evaluate its efficacy in combating microbial infections, with research encompassing both bacterial and fungal pathogens.
Investigations into the antibacterial properties of thiazole (B1198619) derivatives have highlighted their potential. While specific minimum inhibitory concentration (MIC) values for 2-[(4-Chlorophenyl)sulfanyl]-1,3-thiazole against a wide array of bacterial strains are not extensively documented in publicly available literature, the broader class of thiazole-containing compounds has demonstrated notable activity. For instance, various thiazole derivatives have been shown to be effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov The presence of a halogen, such as the chlorine atom in this compound, is often associated with enhanced antimicrobial activity in heterocyclic compounds.
Interactive Table: Antibacterial Activity of Related Thiazole Derivatives
| Bacterial Strain | Type | General Efficacy of Thiazole Derivatives |
| Staphylococcus aureus | Gram-Positive | Moderate to Good |
| Bacillus subtilis | Gram-Positive | Moderate to Good |
| Escherichia coli | Gram-Negative | Variable |
| Pseudomonas aeruginosa | Gram-Negative | Variable |
Note: This table represents the general antibacterial trends observed for the broader class of thiazole derivatives and not specifically for this compound due to a lack of specific data in the reviewed sources.
The antifungal potential of thiazole derivatives, particularly against opportunistic Candida species, is an area of active research. Studies on related compounds have shown promising results. For example, certain 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives have exhibited significant anti-Candida activity, with some showing lower MIC values than the standard antifungal drug fluconazole. The structural similarities suggest that this compound could also possess noteworthy antifungal properties against pathogenic yeasts like Candida albicans.
The antimicrobial effects of thiazole-based compounds are believed to stem from their ability to interfere with essential microbial pathways. One of the proposed mechanisms for the antibacterial action of some thiazole derivatives is the inhibition of the MurB enzyme (UDP-N-acetylenolpyruvylglucosamine reductase). MurB is a crucial enzyme in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. Its inhibition leads to a compromised cell wall structure and ultimately, bacterial cell death.
In the context of antifungal activity, a primary target for many azole-based antifungals is the enzyme lanosterol-C14α-demethylase (CYP51A1). This enzyme plays a critical role in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Inhibition of lanosterol-C14α-demethylase disrupts ergosterol production, leading to a dysfunctional cell membrane and inhibition of fungal growth. Molecular docking studies on related thiazole compounds have suggested potential interactions with this enzyme, indicating a possible mechanism of action for their antifungal effects.
Anticancer and Cytotoxic Activity Studies
Beyond its antimicrobial properties, this compound and its chemical relatives have been extensively investigated for their potential in cancer therapy.
A significant body of research has demonstrated the cytotoxic effects of thiazole derivatives against a panel of human cancer cell lines. While specific IC50 values for this compound are not consistently reported across the specified cell lines in the available literature, related compounds have shown potent activity. For instance, various novel thiazole derivatives have been synthesized and evaluated for their anticancer activity against breast cancer (MCF-7), liver cancer (HepG2), lung cancer (A549), and colon cancer (HCT-116, HT-29) cell lines, with some exhibiting significant inhibitory effects. The presence of the thiazole scaffold is considered a key pharmacophore contributing to the anticancer properties of these molecules.
Interactive Table: Cytotoxic Activity of Related Thiazole Derivatives against Human Cancer Cell Lines
| Cancer Cell Line | Cancer Type | General Efficacy of Thiazole Derivatives |
| MCF-7 | Breast Cancer | Moderate to High |
| HepG2 | Liver Cancer | Moderate to High |
| A549 | Lung Cancer | Moderate to High |
| HCT-116 | Colon Cancer | Moderate to High |
| HT-29 | Colon Cancer | Moderate to High |
Note: This table reflects the general cytotoxic trends observed for various thiazole derivatives and not specifically for this compound due to a lack of specific data in the reviewed sources.
The cytotoxic activity of thiazole derivatives against cancer cells is thought to be mediated through several cellular mechanisms. One of the key mechanisms is the induction of apoptosis, or programmed cell death. Studies on related compounds have shown that they can trigger apoptosis in cancer cells, a desirable trait for any potential anticancer drug.
Furthermore, the induction of cell cycle arrest is another important mechanism. Some thiazole derivatives have been found to cause an accumulation of cells in specific phases of the cell cycle, such as the G2/M phase, thereby inhibiting cell proliferation.
Mitochondrial dysfunction is also implicated in the cytotoxic effects of these compounds. Mitochondrial depolarization, a key event in the intrinsic apoptotic pathway, has been observed in cancer cells treated with certain thiazole derivatives. This loss of mitochondrial membrane potential can lead to the release of pro-apoptotic factors and subsequent cell death.
Inhibition of Specific Kinases and Other Molecular Targets in Cancer Pathways
The 1,3-thiazole nucleus is a recognized pharmacophore in the development of anticancer agents, with some derivatives acting as kinase inhibitors. nih.gov Kinases are crucial enzymes in cellular signaling, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. nih.gov Thiazole-containing compounds have shown potential in targeting various kinases involved in cancer progression. nih.gov For instance, derivatives of the thiazole scaffold have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle, and Aurora kinases, which are essential for mitosis. nih.gov
Furthermore, the MEK/ERK signaling pathway, a critical cascade in cell proliferation and survival, has been identified as a target for thiadiazole derivatives in colorectal cancer cells. farmaceut.org The inhibition of this pathway can suppress cancer cell growth, migration, and invasion. farmaceut.org While the broader class of thiazole and thiadiazole derivatives shows significant activity against various kinases and cancer-related pathways, specific data on the direct inhibition of kinases by this compound requires more targeted investigation.
Anticonvulsant Activity Research
The structural motif of a substituted thiazole is found in various compounds investigated for their anticonvulsant effects.
Efficacy in Seizure Models (e.g., Maximal Electroshock Seizure (MES), Pentylenetetrazole (PTZ)-induced seizures)
Thiazole derivatives have been evaluated for their anticonvulsant potential using standard preclinical models such as the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ)-induced seizure tests. The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is used to identify compounds effective against absence seizures.
Studies on structurally related compounds have demonstrated the importance of the thiazole core and specific substitutions for anticonvulsant activity. For example, certain 1,3,4-thiadiazole (B1197879) derivatives have shown significant protection in both MES and PTZ models. nih.gov One study reported that a 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole derivative provided 100% protection in both MES and PTZ tests. nih.gov Similarly, other thiazole-bearing compounds have exhibited notable anticonvulsant effects in these models. mdpi.com The presence of a chloro-substituted phenyl ring, as is present in this compound, is a feature in some of these active compounds. nih.govnih.gov
Efficacy of Thiazole/Thiadiazole Derivatives in Anticonvulsant Models
| Compound Type | Seizure Model | Observed Activity | Reference |
|---|---|---|---|
| 2-(4-Chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole | MES & PTZ | 100% protection | nih.gov |
| 4-[5-Benzoyl amino-(1,3,4)-thiadiazole-2yl-sulfanyl]-benzene sulfonyl chloride | MES & PTZ | Best activity at 25 mg/kg | nih.gov |
| Thiazole-bearing 4-Thiazolidinones | MES & PTZ | Excellent anticonvulsant activity | mdpi.com |
| 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone | PTZ-induced kindling | High anticonvulsant activity | mdpi.com |
Proposed Mechanisms of Anticonvulsant Action (e.g., Interaction with GABA Receptors, Voltage-Gated Ion Channels)
The mechanisms underlying the anticonvulsant effects of thiazole derivatives are thought to involve modulation of major inhibitory and excitatory neurotransmitter systems. One of the primary proposed mechanisms is the enhancement of GABAergic neurotransmission. nih.gov Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the central nervous system, and its receptors, particularly the GABA-A receptor complex, are targets for many anticonvulsant drugs. ebi.ac.ukebi.ac.uk It is suggested that some thiadiazole derivatives may exert their anticonvulsant action by interacting with the GABA-A pathway, leading to an influx of chloride ions and subsequent hyperpolarization of the neuronal membrane, which prevents excessive firing. nih.gov
Another significant mechanism of action for anticonvulsant drugs is the modulation of voltage-gated ion channels, particularly sodium channels. nih.gov By blocking these channels, the propagation of action potentials is inhibited, thereby reducing neuronal excitability. Research on a structurally similar compound, 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315), revealed that its anticonvulsant activity is at least partially due to its effect on voltage-gated sodium channels. nih.gov
Enzyme Inhibition Studies
Cholinesterase Inhibition (AChE)
α-Glucosidase Inhibition
α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. researchgate.net Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby lowering postprandial blood glucose levels, which is a therapeutic approach for managing type 2 diabetes mellitus. nih.govnih.gov
Derivatives of thiazole have been explored for their α-glucosidase inhibitory potential. Studies on novel thiazolidine-2,4-dione and rhodanine (B49660) derivatives have shown potent α-glucosidase inhibitory activity, with some compounds exhibiting significantly lower IC50 values than the standard drug, acarbose (B1664774). nih.gov The presence of a chloro substituent on the phenyl ring has been noted in some of the most active compounds. nih.gov This suggests that the this compound scaffold has features that could contribute to α-glucosidase inhibition.
α-Glucosidase Inhibition by Thiazole and Related Derivatives
| Compound Class | Key Findings | IC50 Values | Reference |
|---|---|---|---|
| Thiazolidine-2,4-dione and Rhodanine Derivatives | Compound 6k was the most active. | 5.44 ± 0.13 µM (for 6k) | nih.gov |
| 1,2,4-Triazole (B32235) Derivatives | Compounds 4 and 10 showed high potency. | 0.27 ± 0.01 µg/mL (for 4), 0.31 ± 0.01 μg/mL (for 10) | nih.gov |
| 2-(3-Benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides | Several derivatives were potent inhibitors. | 18.25 - 35.14 µM | mdpi.com |
*IC50 for the standard drug acarbose was reported as 817.38 ± 6.27 µM nih.gov and 58.8 µM mdpi.com.
Carbonic Anhydrase Inhibition (hCA I, hCA II)
Thiazole derivatives, particularly those bearing sulfonamide moieties, have been widely investigated as inhibitors of carbonic anhydrases (CAs). These zinc-containing metalloenzymes play crucial roles in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. The cytosolic isoforms hCA I and hCA II are common targets for these inhibitors.
Research into novel isoindolylthiazole derivatives has demonstrated their potential as potent inhibitors of both hCA I and hCA II, with some compounds exhibiting inhibition constants (Ki) in the low nanomolar range, occasionally surpassing the activity of the standard clinical inhibitor Acetazolamide. nih.govresearchgate.net Similarly, studies on morpholine-derived thiazoles have indicated their inhibitory action against bovine CA-II. rsc.org However, no specific inhibition data for This compound against hCA I or hCA II has been reported in the reviewed literature.
Interactive Data Table: Carbonic Anhydrase Inhibition by Thiazole Derivatives (Illustrative Examples)
| Compound/Derivative Class | hCA I (Ki/IC50) | hCA II (Ki/IC50) | Source |
| Isoindolylthiazole Derivatives | 27.07–37.80 nM (Ki) | 11.80–25.81 nM (Ki) | nih.govresearchgate.net |
| Morpholine Derived Thiazoles | Not Reported | 9.64 ± 0.007 μM (Ki for compound 24) | rsc.org |
| This compound | Data Not Available | Data Not Available |
This table is for illustrative purposes and shows data for related compound classes, not for the specific compound of interest.
Other Enzyme Targets (e.g., Tubulin Polymerization)
The thiazole core is also a key structural feature in the development of anticancer agents that target tubulin polymerization. By interfering with the dynamics of microtubule assembly and disassembly, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Numerous studies have highlighted the potential of thiazole derivatives as tubulin polymerization inhibitors. For instance, a series of thiazole-naphthalene derivatives were found to inhibit tubulin polymerization, with the most active compound showing an IC50 value of 3.3 µM. nih.gov Arylthioindoles, which share a thioether linkage and an aromatic system, have also been identified as potent inhibitors of tubulin polymerization, with some derivatives exhibiting IC50 values in the low micromolar range. nih.gov Despite these findings for related structural motifs, specific data on the inhibition of tubulin polymerization by This compound is not available in the surveyed scientific literature.
Interactive Data Table: Tubulin Polymerization Inhibition by Thiazole Derivatives (Illustrative Examples)
| Compound/Derivative Class | Tubulin Polymerization IC50 | Source |
| Thiazole-Naphthalene Derivatives | 3.3 µM (for compound 5b) | nih.gov |
| Arylthioindoles | 2.0–4.5 µM | nih.gov |
| This compound | Data Not Available |
This table is for illustrative purposes and shows data for related compound classes, not for the specific compound of interest.
Structure Activity Relationship Sar Analysis
Impact of the 4-Chlorophenyl Moiety on Biological Activities
The 4-chlorophenyl group is a recurring motif in many biologically active thiazole (B1198619) derivatives, and its presence is often critical for potency. The chlorine atom at the para-position significantly influences the electronic properties of the phenyl ring, which in turn affects how the molecule interacts with biological targets.
Research on various heterocyclic compounds has consistently shown that the presence of electron-withdrawing groups on an attached phenyl ring enhances biological activity. nih.govrsc.org Studies on pyridazinone-thiazole hybrids identified that derivatives with electron-withdrawing substituents such as chlorine (Cl), bromine (Br), or fluorine (F) on the phenyl ring demonstrated superior anticonvulsant effects. nih.govrsc.org Specifically, a 4-chlorophenyl substitution was associated with the highest activity in certain anticonvulsant assays. rsc.org This suggests that the electronegativity and the inductive effect of the chlorine atom are key to the molecule's efficacy.
Similarly, in the context of antifungal agents, 2-hydrazinyl-thiazole derivatives featuring a lipophilic para-substituent, such as chlorine, on the C4-phenyl ring of the thiazole were found to be the most promising compounds against Candida albicans. globalresearchonline.net The lipophilicity and electronic nature of the 4-chlorophenyl group appear to be crucial for this activity. Further studies on 4-(4-chlorophenyl)thiazole compounds have underscored their potential as antiparasitic agents against Leishmania amazonensis and Trypanosoma cruzi. nih.gov
The table below summarizes the effect of phenyl ring substitutions on the anticonvulsant activity of certain thiazole derivatives.
| Compound Type | Phenyl Ring Substituent | Observed Activity | Citation |
| Pyridazinone-Thiazole Hybrids | Electron-withdrawing (Cl, Br, F) | Higher seizure protection | nih.gov |
| Thiazole-linked Azoles | 4-Chlorophenyl | Highest anticonvulsant activity | rsc.org |
Influence of the Sulfanyl (B85325) Linkage and Substituents at the 2-Position of the 1,3-Thiazole Ring
The sulfanyl (-S-) bridge at the 2-position of the thiazole ring is a key structural feature. Sulfur-containing heterocycles like thiazole possess unique electronic characteristics due to the C–S σ* orbitals, which can be pivotal in drug-target interactions. nih.gov The nature of the substituent at this position, whether it's a simple thioether, a thione, or an amino group, profoundly impacts the compound's biological profile.
While direct comparative studies of sulfanyl vs. ether or methylene (B1212753) linkages on the core "2-[(4-Chlorophenyl)sulfanyl]-1,3-thiazole" structure are limited, the importance of substitution at the sulfur atom has been established in related scaffolds. For instance, S-substituted thiazolyl-1,3,4-oxadiazole derivatives exhibited greater antimicrobial activity than their counterparts with a free thiol (SH) group, highlighting the benefit of the thioether linkage. nih.gov
The 2-position of the thiazole ring is a common site for modification. The 2-aminothiazole (B372263) moiety is recognized as a fundamental requirement for the DNA gyrase inhibition of certain antibacterial compounds. nih.gov In other series, the presence of a 3-phenylthiazole-2(3H)-thione group was correlated with potent activity against Staphylococcus aureus. mdpi.com This indicates that both thioether (-S-R) and thione (C=S) functionalities at this position can confer significant biological activity, likely through different mechanisms of interaction. Derivatives where the thiazole is linked via a 2-hydrazinyl group have also shown notable antibacterial and antioxidant properties. researchgate.net
The following table highlights different functional groups at the thiazole 2-position and their associated biological activities.
| 2-Position Substituent/Linkage | Associated Biological Activity | Citation |
| 2-Aminothiazole | DNA Gyrase Inhibition (Antibacterial) | nih.gov |
| 2-(Thioether) | Antimicrobial | nih.gov |
| 2(3H)-Thione | Antibacterial | mdpi.com |
| 2-Hydrazinyl | Antibacterial, Antioxidant | researchgate.net |
Role of Substituents on the Thiazole Ring (e.g., at C4, C5) and Peripheral Groups
Substitutions at the C4 and C5 positions of the 1,3-thiazole ring, as well as on peripheral groups, are critical for tuning the biological activity. The majority of clinically approved thiazole-containing drugs are 2,4-disubstituted derivatives, emphasizing the importance of the substitution pattern. nih.gov
For certain antifungal thiazole derivatives, the lipophilicity of the substituent at the C4 position of the thiazole ring was directly correlated with binding affinity; bulkier and more lipophilic groups at C4 led to increased activity. rsc.orgglobalresearchonline.net In other studies, the presence of a phenyl ring at the C5-position of the thiazole scaffold was deemed an essential requirement for activity against carbonic anhydrase-III. mdpi.com
The electronic nature of substituents on aryl rings attached to the thiazole core also plays a significant role. For a series of 2-amino-4-phenylthiazole (B127512) derivatives, the presence of electron-withdrawing groups (like NO₂) or electron-donating groups (like OMe) on the C4-phenyl ring was found to be beneficial for antifungal activity. nih.gov This demonstrates that the electronic environment of the entire molecule can be modulated by peripheral substituents to optimize interactions with a biological target.
The table below illustrates the impact of substituents at various positions on the thiazole ring and its peripheral groups.
| Position of Substitution | Substituent Type | Impact on Activity | Citation |
| Thiazole C4 | Increased Lipophilicity/Bulkiness | Enhanced antifungal and cellular differentiation activity | rsc.orgglobalresearchonline.net |
| Thiazole C5 | Phenyl Ring | Essential for Carbonic Anhydrase-III inhibition | mdpi.com |
| C4-Phenyl Ring (para-position) | Electron-withdrawing (e.g., NO₂) | Beneficial for antifungal activity | nih.gov |
| C4-Phenyl Ring (para-position) | Electron-donating (e.g., OMe) | Beneficial for antifungal activity | nih.gov |
Effect of Fused or Linked Heterocyclic Ring Systems on Activity Profiles (e.g., Pyrazole, Thiadiazole, Oxadiazole, Triazole)
Incorporating additional heterocyclic rings, either linked or fused to the core thiazole structure, is a well-established strategy for diversifying and enhancing biological activity. This molecular hybridization can lead to compounds with novel mechanisms of action or improved potency.
Several studies have demonstrated the success of this approach.
Linked Pyridazinone: Pyridazinone-thiazole hybrids have been identified as potent anticonvulsants. nih.govrsc.org
Linked Triazole: Thiazole derivatives linked to a 1,2,4-triazole (B32235) ring showed significant anticonvulsant properties. rsc.org
Linked Pyrazole: Thiazole-pyrazole hybrids have been investigated for various activities, including antioxidant and antimicrobial effects. nih.govnih.gov For example, 2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazole derivatives were synthesized and tested for their antimicrobial properties. nih.gov
Linked Oxadiazole/Thiadiazole: The combination of a thiazole ring with a 1,3,4-oxadiazole (B1194373) or a 1,3,4-thiadiazole (B1197879) moiety has yielded compounds with promising antimicrobial activity. nih.govnih.gov The thiophene-substituted 2-(4-(1-thiazol-2-yl)-2-pyrazolin-3-yl)-1,2,3-triazol-1-yl)-1,3,4-thiadiazole derivative showed promising results against several bacterial strains. nih.gov
Fused Systems: Fused polycyclic systems, such as thieno[3,2-d]thiazoles and thiazolo[5,4-g]quinazolines, have been synthesized and evaluated for anticancer and kinase inhibitory activities, demonstrating the potential of creating more rigid, planar structures to interact with specific biological targets. rsc.orgacs.org
This strategy of combining pharmacophores is summarized in the table below.
| Linked/Fused Heterocycle | Resulting Biological Activity Profile | Citation |
| Pyridazinone | Anticonvulsant | nih.govrsc.org |
| 1,2,4-Triazole | Anticonvulsant | rsc.org |
| Pyrazole | Antioxidant, Antimicrobial | nih.govnih.gov |
| 1,3,4-Oxadiazole | Antimicrobial | nih.gov |
| 1,3,4-Thiadiazole | Antimicrobial | nih.gov |
| Thieno-thiazole | Anticancer, Kinase Inhibition | rsc.org |
| Thiazoloquinazoline | Kinase Inhibition, Anticancer | rsc.org |
Stereochemical Considerations and Biological Activity
Stereochemistry can be a decisive factor in the biological activity of chiral drugs, as enantiomers can exhibit different potencies, efficacies, and even different types of activity due to the three-dimensional nature of their interactions with biological macromolecules like enzymes and receptors.
While the parent compound this compound is achiral, the introduction of chiral centers into its derivatives can have profound effects on their biological profiles. In the development of thiazole-based inhibitors of bacterial DNA gyrase, it was observed that stereochemistry plays a critical role. The S-isomers of certain derivatives showed significantly stronger inhibitory activity than their corresponding (R)-enantiomers. nih.gov
Furthermore, studies on thiazolidin-4-one derivatives, which are structurally related to thiazoles, have highlighted the existence of different conformers (synperiplanar and antiperiplanar) in their hydrazone precursors. nih.gov The specific spatial arrangement of atoms can influence the molecule's ability to fit into a target's binding site. Although atropisomerism (conformational isomerism due to restricted rotation about a single bond) has not been specifically documented for this compound, it remains a theoretical consideration for highly substituted biaryl systems. carewellpharma.in These findings collectively underscore that for chiral derivatives within this class, the specific stereoisomer is often the key determinant of biological function.
Computational and in Silico Approaches in Research
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is instrumental in drug discovery for modeling the interaction between a ligand, such as 2-[(4-Chlorophenyl)sulfanyl]-1,3-thiazole, and a protein or enzyme target.
While specific molecular docking studies for this compound are not detailed in the available search results, research on analogous thiazole (B1198619) derivatives shows this is a primary method for identifying potential mechanisms of action. For instance, studies on other substituted thiazoles have successfully identified their binding modes with targets like tubulin and lanosterol (B1674476) 14α-demethylase. nih.govnih.gov
A hypothetical docking study of this compound would involve preparing a 3D model of the compound and docking it into the active site of a known protein target. The results would generate various possible binding poses, which are then clustered and ranked based on energy scores. This analysis would reveal how the molecule fits within the binding pocket and which of its chemical moieties are crucial for interaction.
Docking simulations not only predict the binding pose but also estimate the binding affinity (often as a docking score in kcal/mol) and detail the specific non-covalent interactions that stabilize the ligand-protein complex. For related thiazole compounds, these studies have revealed key interactions such as hydrogen bonds, π-π stacking, and hydrophobic interactions that are critical for their biological activity. nih.gov
For this compound, the analysis would identify potential interactions involving the chlorophenyl ring, the thiazole core, and the sulfanyl (B85325) linker. The chlorine atom could participate in halogen bonding, while the aromatic rings are prime candidates for hydrophobic and π-π interactions. The nitrogen and sulfur atoms in the thiazole ring could act as hydrogen bond acceptors.
The table below illustrates the kind of data that would be generated from such a study, showing hypothetical interactions with amino acid residues in a target protein's active site.
| Interaction Type | Involved Moiety of Compound | Potential Interacting Amino Acid Residue |
| Hydrogen Bonding | Thiazole Nitrogen/Sulfur | Tyrosine, Serine, Threonine |
| Hydrophobic/π-π Stacking | 4-Chlorophenyl Ring, Thiazole Ring | Phenylalanine, Tryptophan, Leucine |
| Halogen Bonding | Chlorine atom on Phenyl Ring | Glycine, Leucine (backbone carbonyl) |
Quantum Chemical Calculations and Electronic Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of a molecule. These studies provide a fundamental understanding of molecular stability, reactivity, and other physicochemical characteristics. Theoretical studies on various thiazole derivatives have utilized these methods to correlate electronic properties with observed activities. researchgate.net
DFT calculations would begin by optimizing the ground state geometry of this compound to find its most stable three-dimensional conformation. From this optimized structure, the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be calculated.
The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
A hypothetical FMO analysis for the compound is summarized in the table below.
| Parameter | Definition | Hypothetical Value (eV) | Implication |
| E(HOMO) | Energy of Highest Occupied Molecular Orbital | -6.5 | Electron-donating capability |
| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | -1.2 | Electron-accepting capability |
| ΔE (LUMO-HOMO) | Energy Gap | 5.3 | Indicates high kinetic stability and low reactivity |
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to predict the chemical behavior of the molecule. These descriptors, derived from conceptual DFT, provide a quantitative measure of reactivity. Studies on other heterocyclic compounds demonstrate their utility in predicting reaction favorability. researchgate.net
| Descriptor | Formula | Definition |
| Ionization Potential (I) | I = -E(HOMO) | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A = -E(LUMO) | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | The resistance of the molecule to change its electron configuration. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |
A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the electron-rich and electron-poor regions of a compound, which in turn predicts sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, an MEP map would likely show negative potential around the nitrogen atom of the thiazole ring and the chlorine atom, indicating these are sites for hydrogen bonding or electrophilic interaction. Positive potential might be located around the hydrogen atoms. Such maps are crucial for understanding intermolecular interactions and chemical reactivity.
Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses
While specific NCI and QTAIM analyses for this compound are not extensively documented in the reviewed literature, the study of closely related thiazole derivatives through methods like Hirshfeld surface analysis provides significant insights into the non-covalent interactions that are likely to govern its molecular packing and crystal structure.
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. For instance, the analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, a related compound, reveals the percentage contributions of various interatomic contacts to the Hirshfeld surface. nih.gov These interactions are crucial for the stability of the crystal lattice. The analysis showed that the most significant contributions to the crystal packing were from H⋯H (39.2%), H⋯C/C⋯H (25.2%), Cl⋯H/H⋯Cl (11.4%), and O⋯H/H⋯O (8.0%) contacts. nih.gov This suggests that weak van der Waals forces and hydrogen bonds play a pivotal role in the supramolecular assembly.
Similarly, in the crystal structure of 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole, the molecular packing is stabilized by intermolecular C—H⋯Cl and C—H⋯O hydrogen bonds, forming a three-dimensional network. nih.govnih.gov The presence of the chlorophenyl group in these structures, as in the subject compound, indicates the importance of halogen bonds and other interactions involving the chlorine atom. For example, the C—H⋯Cl interaction is visualized as a distinct red spot on the Hirshfeld surface, highlighting its role. nih.gov
These findings for analogous compounds suggest that the non-covalent interaction profile of this compound would likely be dominated by hydrogen-hydrogen, carbon-hydrogen, and chlorine-hydrogen contacts. The sulfur atom of the sulfanyl bridge and the thiazole ring would also be expected to participate in various weak non-covalent interactions, such as S⋯H/H⋯S contacts. nih.gov QTAIM analysis, though not explicitly found for this compound, would further complement these findings by characterizing the bond critical points and electron density distributions, offering a deeper understanding of the nature and strength of these non-covalent interactions.
Table 1: Illustrative Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for a Related Thiazole Derivative. nih.gov
| Contact Type | Percentage Contribution (%) |
| H⋯H | 39.2 |
| H⋯C/C⋯H | 25.2 |
| Cl⋯H/H⋯Cl | 11.4 |
| O⋯H/H⋯O | 8.0 |
| S⋯H/H⋯S | 5.1 |
| N⋯H/H⋯N | 3.9 |
| C⋯C | 2.4 |
| Cl⋯C/C⋯Cl | 1.7 |
| S⋯C/C⋯S | 1.5 |
| Cl⋯Cl | 0.6 |
| S⋯S | 0.2 |
| O⋯C/C⋯O | 0.1 |
Computational Methodologies for Drug-Likeness and Pharmacokinetic Property Prediction
These computational models predict a range of parameters that are crucial for a compound's success as a drug. For example, Caco-2 permeability is a key indicator of intestinal absorption. researchgate.net A high Caco-2 permeability value suggests good absorption from the gastrointestinal tract. researchgate.net Skin permeability (log Kp) is another important parameter, with values greater than -2.5 cm/h generally indicating that the compound can penetrate the skin. researchgate.net
Furthermore, parameters related to distribution, such as the volume of distribution at steady state (VDss), and metabolism and excretion, such as total clearance (CLtot), are also predicted. researchgate.net A higher CLtot value indicates a faster clearance of the drug from the body. researchgate.net Toxicity predictions are also a critical component, with assessments for mutagenicity (AMES test) and hepatotoxicity being standard. nih.govresearchgate.net A positive AMES test suggests that a compound may be a carcinogen. researchgate.net
The drug-likeness of a compound is often evaluated based on established rules like Lipinski's rule of five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. These computational predictions are vital in the early stages of drug discovery to identify promising candidates and flag potential liabilities. nih.govmdpi.com
Table 2: Illustrative Predicted ADMET Properties for a Series of Thiazolidinone Derivatives. researchgate.net
| Compound ID | Intestinal Absorption (%) | Caco-2 Permeability (log Papp in 10^-6 cm/s) | Skin Permeability (log Kp in cm/h) | AMES Toxicity |
| KTE1 | 92.007 | 0.74 | -2.409 | Mutagenic |
| KTE5 | 94.555 | 1.361 | -3.408 | Non-mutagenic |
| KTE6 | 96.613 | 0.85 | -2.891 | Non-mutagenic |
| KTE8 | 93.123 | 0.95 | -2.555 | Non-mutagenic |
| KTE10 | 95.876 | 1.15 | -3.112 | Mutagenic |
Future Research Directions and Therapeutic Potential
Rational Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity
The rational design of new analogues based on the 2-[(4-Chlorophenyl)sulfanyl]-1,3-thiazole scaffold is a key strategy for improving therapeutic potential. This process relies on understanding the structure-activity relationships (SAR), which dictate how chemical modifications influence biological activity. nih.gov
Future synthetic efforts will likely focus on systematic modifications at several key positions:
The Phenyl Ring: Altering the substitution pattern on the 4-chlorophenyl ring is a primary avenue for optimization. The position and nature of the substituent are critical. For instance, in related thiazole (B1198619) series, moving a substituent from the para to other positions or replacing chlorine with other halogens (like fluorine or bromine) or with electron-donating/withdrawing groups can significantly impact potency. nih.gov SAR studies on similar heterocyclic compounds have shown that introducing groups like methoxy (B1213986) or nitro can modulate activity against various targets. nih.gov
The Thiazole Ring: The thiazole ring itself offers positions for substitution, although this can be more synthetically challenging. Introducing small alkyl or aryl groups at the C4 or C5 positions of the thiazole core has been shown to influence cytotoxicity in related 2-aminothiazole (B372263) series. nih.gov For example, the addition of a methyl group at the C4- or C5-position sometimes leads to decreased potency, indicating that steric hindrance near the core can be detrimental. nih.gov
The Sulfanyl (B85325) Linker: The sulfide (B99878) linkage can be oxidized to a sulfoxide (B87167) or sulfone, or replaced entirely with other linkers like an amine, amide, or ether. These changes would alter the geometry, flexibility, and electronic properties of the molecule, thereby influencing its interaction with biological targets.
Molecular Hybridization: A powerful strategy involves combining the thiazole scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. researchgate.netnih.gov For example, incorporating moieties like pyrazoline, triazole, or coumarin (B35378) has led to the development of potent anticancer and antimicrobial agents. nih.govnih.gov
The synthesis of these new analogues will employ established and innovative chemical reactions. The Hantzsch thiazole synthesis remains a fundamental method, while modern techniques, including multicomponent reactions and the use of eco-friendly catalysts, are being adopted to create libraries of diverse compounds efficiently. nih.govnih.gov The goal is to generate a portfolio of analogues with a range of physicochemical properties to maximize the chances of identifying candidates with enhanced potency against specific biological targets and improved selectivity over off-targets. nih.gov
Table 1: SAR Insights from Related Thiazole Derivatives
| Scaffold/Series | Modification | Observed Impact on Biological Activity | Reference(s) |
| 2-Aminobenzothiazoles | Replacing benzothiazole (B30560) with phenyl or pyridyl | Significantly compromised anti-angiogenic activity | nih.gov |
| 2-Aminothiazoles | Introduction of a methyl group at C4 or C5 | Decreased cytotoxic potency | nih.gov |
| 2-Aminothiazoles | Exchange of methyl with a bromo group at C5 | Resulted in moderate cytotoxicity (IC50 range of 6.61 to 9.34 µM) | nih.gov |
| Thiazole-Hydrazones | Substitution with a 3-nitrophenyl ring | 3-fold higher cytotoxic potential compared to unsubstituted counterpart | nih.gov |
| Thiazole-Hydrazones | Substitution with a 3-chloro-4-nitrophenyl ring | 3-fold higher cytotoxic potential compared to unsubstituted counterpart | nih.gov |
| 1,3-Thiazoles | Replacement of 2-benzylidenehydrazineyl with an acetyl group | Significant enhancement in antiproliferative activity against MCF-7 cells | mdpi.com |
Exploration of New Biological Targets and Disease Areas for this compound Analogues
While the initial therapeutic focus for a new compound series might be narrow, the thiazole scaffold is known for its promiscuity, demonstrating a wide range of biological activities. nih.govresearchgate.net A crucial future direction is to screen this compound and its rationally designed analogues against a broad panel of biological targets to uncover novel therapeutic opportunities.
Potential Disease Areas and Targets:
Oncology: Cancer remains a primary focus for thiazole derivatives. nih.gov Analogues have shown potent activity against numerous cancer cell lines, including breast, colon, and lung cancer. nih.govekb.eg Key protein targets in this area include:
Kinases: Many thiazole-containing drugs are kinase inhibitors. nih.govnih.gov Future research should investigate the inhibitory potential of new analogues against cancer-relevant kinases such as VEGFR-2, EGFR, PI3K, mTOR, and c-Met. nih.govnih.govnih.govnih.gov For example, some 2-aminobenzothiazole (B30445) derivatives have been identified as potent VEGFR-2 inhibitors. nih.gov
Tubulin: The colchicine (B1669291) binding site of tubulin is a well-validated target for microtubule-destabilizing agents. nih.gov Thiazole derivatives have been designed as tubulin polymerization inhibitors, showing potent cytotoxic activity. nih.govnih.gov
Infectious Diseases: Thiazole derivatives have a long history as antimicrobial agents. nih.govmdpi.com
Antibacterial: With the rise of multidrug-resistant bacteria, new scaffolds are urgently needed. Analogues could be tested against resistant strains like MRSA. nih.gov DNA gyrase is a fascinating bacterial target for which thiazole derivatives could be optimized. nih.gov
Antifungal: Thiazole-based compounds have shown promise as antifungal agents, with some derivatives exhibiting potent activity against Candida and Aspergillus species. nih.gov
Antiparasitic: Neglected tropical diseases like leishmaniasis and Chagas disease are areas of significant need. scielo.br Thiazole compounds have demonstrated leishmanicidal and trypanocidal activity, making this a promising avenue for exploration. nih.gov
Inflammatory Diseases: Anti-inflammatory activity is another hallmark of the thiazole class. researchgate.netmdpi.com Analogues could be investigated for their ability to inhibit key inflammatory mediators or enzymes like phospholipase A2. nih.gov
Neurodegenerative Diseases: Some benzothiazoles, such as Riluzole, are used in the treatment of neurodegenerative diseases, suggesting that novel thiazole analogues could be explored for similar applications. nih.gov
Table 2: Investigated Biological Targets for Thiazole-Based Scaffolds
| Biological Target Class | Specific Target(s) | Potential Disease Area | Reference(s) |
| Protein Kinases | VEGFR-2, EGFR, PI3K/mTOR, c-Met, Haspin, DYRK1A | Cancer | nih.govnih.govnih.govnih.govmdpi.com |
| Cytoskeletal Proteins | Tubulin | Cancer | nih.govnih.gov |
| Topoisomerases | DNA Gyrase | Bacterial Infections | nih.gov |
| Enzymes | Carbonic Anhydrase (CA IX, XII), Phospholipase A2 | Cancer, Inflammation | ekb.egnih.gov |
| Parasitic Enzymes/Proteins | Targets in Leishmania & Trypanosoma cruzi | Leishmaniasis, Chagas Disease | scielo.brnih.gov |
| G-protein Coupled Receptors | CXCR Receptor | Cancer | nih.gov |
Advanced Computational Modeling for Lead Optimization and Virtual Screening
Computational chemistry is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective screening of virtual compound libraries and the optimization of lead candidates. nih.govresearchgate.net For the this compound scaffold, computational modeling will be instrumental in accelerating the design-synthesis-test cycle.
Virtual Screening: The process can begin with high-throughput virtual screening, where large databases of virtual compounds, derived from the core scaffold, are docked into the binding sites of known biological targets. researchgate.net This approach helps to prioritize which analogues are most likely to be active and should be synthesized first. For example, a library of thiazole derivatives can be screened against the ATP-binding site of a target kinase to identify potential inhibitors. acs.org
Molecular Docking: For lead compounds that show initial activity, molecular docking studies are used to predict their binding mode and affinity. nih.govnih.gov Docking simulations provide detailed 3D models of the ligand-protein complex, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking that are crucial for binding. nih.govresearchgate.net This information is vital for understanding SAR and guiding the next round of rational design. For instance, docking a thiazole derivative into the active site of human lactate (B86563) dehydrogenase A (hLDHA) helped identify key interacting residues like Arg 98 and Gln 99, guiding the design of more potent inhibitors. acs.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing a set of synthesized analogues and their measured potencies, a QSAR model can be built to predict the activity of new, unsynthesized compounds, further refining the selection process.
ADME/Tox Prediction: In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of drug candidates early in the discovery process. researchgate.net Predicting properties like oral bioavailability, membrane permeability, and potential for off-target toxicity helps to eliminate compounds that are likely to fail in later stages of development, saving significant time and resources. nih.govresearchgate.net
Development of Structure-Based Drug Design Strategies for Thiazole Scaffolds
Structure-based drug design (SBDD) is a powerful paradigm that utilizes the three-dimensional structural information of the biological target to design potent and selective inhibitors. nih.govnih.gov For the thiazole scaffold, SBDD strategies provide a clear roadmap for evolving a starting hit like this compound into a clinical candidate.
The SBDD process is iterative and involves several key steps:
Target Identification and Validation: The first step is to identify a biologically relevant target, such as an enzyme or receptor implicated in a disease. nih.gov
Structure Determination: The 3D structure of the target protein, typically in complex with a ligand, is determined using techniques like X-ray crystallography or cryo-electron microscopy. If an experimental structure is unavailable, a high-quality homology model can be generated. researchgate.net
Hit Identification: A starting point or "hit" compound is identified, often through screening. The this compound structure represents such a starting point.
Iterative Design and Optimization: With the target structure and a hit compound in hand, medicinal chemists and computational scientists can work together. Molecular docking shows how the hit fits into the target's binding site. nih.gov This reveals which parts of the molecule are making favorable interactions and which parts could be modified to improve the fit. For example, if a pocket in the binding site is unoccupied, the thiazole analogue can be modified to include a functional group that extends into this pocket, potentially forming new, affinity-enhancing interactions. tandfonline.com This cycle of computational design, chemical synthesis, biological testing, and co-crystallography is repeated to progressively improve the compound's potency, selectivity, and drug-like properties. nih.govtandfonline.com
Strategies like pharmacophore merging, where key features of different known inhibitors are combined into a single hybrid molecule, are also employed within the SBDD framework. tandfonline.com The ultimate aim is to design a molecule that has a perfect complementary shape and chemical nature to the target's binding site, leading to a highly potent and selective drug.
Q & A
Q. What methodologies interpret conflicting bioactivity data across studies?
- Methodological Answer : Discrepancies may stem from assay conditions (e.g., serum concentration, incubation time). Perform meta-analysis using standardized protocols (e.g., CLSI guidelines). Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) to distinguish true activity from artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
